molecular formula C12H16ClN3O B1524544 N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride CAS No. 1334146-26-7

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride

Cat. No.: B1524544
CAS No.: 1334146-26-7
M. Wt: 253.73 g/mol
InChI Key: POYOXRGJRUVLJQ-UHFFFAOYSA-N
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Description

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride, also known as CPB, is an important compound used in a variety of scientific research applications. CPB is a highly versatile compound that has been used in a variety of studies, ranging from the synthesis of new compounds to the elucidation of biochemical and physiological effects.

Scientific Research Applications

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride has been used in a variety of scientific research applications, including the synthesis of new compounds, the elucidation of biochemical and physiological effects, and the study of drug metabolism. Additionally, this compound has been used in the study of drug-drug interactions, the study of enzyme inhibition, and the study of drug-receptor interactions.

Mechanism of Action

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in a variety of physiological processes. By inhibiting the activity of COX, this compound can modify the production of prostaglandins, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. Studies have shown that this compound can modulate inflammation, pain, and fever. Additionally, this compound has been studied for its effects on blood pressure, platelet aggregation, and the cardiovascular system.

Advantages and Limitations for Lab Experiments

N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, this compound is relatively stable and has relatively low toxicity. However, this compound is not suitable for use in vivo experiments due to its low solubility in aqueous solutions.

Future Directions

The future of N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride research is promising. This compound has been studied for its effects on a variety of biochemical and physiological processes, but there is still much to be learned. Further research is needed to better understand the mechanisms of action of this compound and its effects on various physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or pain reliever. Finally, further research is needed to explore the potential of this compound as an inhibitor of other enzymes, such as phosphodiesterase and monoamine oxidase.

Properties

IUPAC Name

N-(2-amino-2-iminoethyl)-N-cyclopropylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-11(14)8-15(10-6-7-10)12(16)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYOXRGJRUVLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=N)N)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-26-7
Record name N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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